2-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamido]acetic acid
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Overview
Description
2-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamido]acetic acid is a chemical compound that belongs to the class of rhodanine derivatives. Rhodanine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through various synthetic routes. One common method involves the reaction of substituted benzohydrazides with 2,2'- (carbonothioyldisulfanediyl)diacetic acid in water. This method aligns with green chemistry principles, as it minimizes the use of hazardous chemicals and solvents. The reaction typically proceeds with high yields and water acts as both the solvent and a catalyst.
Industrial Production Methods
In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The key is to optimize the reaction conditions to ensure high yield and purity while adhering to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamido]acetic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the nucleophile used.
Scientific Research Applications
2-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamido]acetic acid has several scientific research applications:
Chemistry: : It serves as a building block in the design of combinatorial libraries of rhodanine derivatives.
Biology: : The compound exhibits various biological activities, including antimicrobial and antitumor properties.
Medicine: : It is being studied for its potential use in the treatment of diseases such as diabetes and neuropathy.
Industry: : Its derivatives are used in the development of new pharmaceuticals and other biologically active compounds.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. The exact mechanism of action can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
2-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamido]acetic acid is unique due to its specific structural features and biological activities. Similar compounds include other rhodanine derivatives, which also exhibit biological activities but may differ in their molecular targets and mechanisms of action.
List of Similar Compounds
Epalrestat: : Used in the treatment of diabetic neuropathy.
Other rhodanine derivatives: : Various compounds with antimicrobial and antitumor properties.
Properties
IUPAC Name |
2-[[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S2/c10-4(8-1-6(12)13)2-9-5(11)3-15-7(9)14/h1-3H2,(H,8,10)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOLOXRGTMTFBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CC(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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